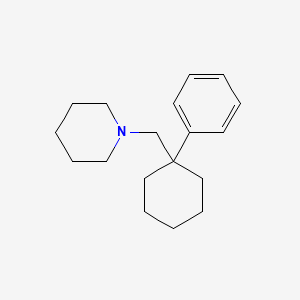

Piperidine, 1-((1-phenylcyclohexyl)methyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piperidine, 1-((1-phenylcyclohexyl)methyl)-, also known as phencyclidine, is an arylcyclohexylamine compound. It has a three-ring system consisting of an aromatic ring, a basic heterocyclic nitrogen ring, and a cycloalkyl ring. This compound is known for its potent effects on the central nervous system and has been widely studied for its pharmacological properties .

Preparation Methods

The synthesis of Piperidine, 1-((1-phenylcyclohexyl)methyl)- involves several steps. One common method includes the reaction of cyclohexanone with piperidine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction mixture is typically stirred for 48-72 hours, and the progress is monitored using thin-layer chromatography. The resulting product is then purified through filtration and washing .

Chemical Reactions Analysis

Piperidine, 1-((1-phenylcyclohexyl)methyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium cyanide, sodium bisulfite, and different amines. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with potassium cyanide and appropriate amines can yield different substituted piperidine derivatives .

Scientific Research Applications

Piperidine, 1-((1-phenylcyclohexyl)methyl)- has numerous scientific research applications. It is widely used in the study of neurotransmitter systems in the central nervous system. This compound has been investigated for its analgesic, anticonvulsant, antianxiety, and antidepressant properties. It is also used in research related to the NMDA receptor, dopamine reuptake inhibition, and opioid receptor interactions .

Mechanism of Action

The mechanism of action of Piperidine, 1-((1-phenylcyclohexyl)methyl)- involves its interaction with various neurotransmitter systems. It acts as a noncompetitive antagonist of the NMDA receptor, leading to the release and decreased reabsorption of monoaminergic neurotransmitters such as dopamine, serotonin, and norepinephrine. Additionally, it inhibits muscarinic and nicotinic acetylcholine receptors and binds to sigma opiate receptors on nerve cell membranes .

Comparison with Similar Compounds

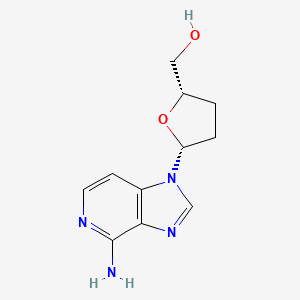

Piperidine, 1-((1-phenylcyclohexyl)methyl)- is similar to other arylcyclohexylamine compounds such as ketamine and other phencyclidine analogs. These compounds share similar pharmacological properties, including NMDA receptor antagonism and effects on the central nervous system. Piperidine, 1-((1-phenylcyclohexyl)methyl)- is unique in its specific binding affinities and the range of effects it produces .

Similar compounds include:

- Ketamine

- Methoxetamine

- Tiletamine

These compounds also interact with the NMDA receptor and have varying degrees of analgesic and anesthetic properties .

Properties

CAS No. |

88780-94-3 |

|---|---|

Molecular Formula |

C18H27N |

Molecular Weight |

257.4 g/mol |

IUPAC Name |

1-[(1-phenylcyclohexyl)methyl]piperidine |

InChI |

InChI=1S/C18H27N/c1-4-10-17(11-5-1)18(12-6-2-7-13-18)16-19-14-8-3-9-15-19/h1,4-5,10-11H,2-3,6-9,12-16H2 |

InChI Key |

CFSQQJQNEJNCFK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(CN2CCCCC2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-amino-1-[[3-hydroxy-1-[[3-hydroxy-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3,12-bis(1-hydroxyethyl)-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B12802697.png)

methanone](/img/structure/B12802724.png)